molecular formula C8H7IO4 B12816065 3-Hydroxy-5-iodo-4-methoxybenzoic acid CAS No. 80547-64-4

3-Hydroxy-5-iodo-4-methoxybenzoic acid

Cat. No.: B12816065
CAS No.: 80547-64-4
M. Wt: 294.04 g/mol
InChI Key: YXNCCNCDWFYWFO-UHFFFAOYSA-N
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Description

3-Hydroxy-5-iodo-4-methoxybenzoic acid (CAS 80547-64-4) is a substituted benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis. It is characterized by hydroxyl, methoxy, and iodine substituents at the 3, 4, and 5 positions of the aromatic ring, respectively, with a molecular formula of C8H7IO4 and a molecular weight of 294.04 g/mol . The iodine atom at the 5-position makes it a versatile intermediate for further functionalization via nucleophilic substitution reactions, allowing for the preparation of more complex molecules . Scientific research indicates that this compound and its analogs exhibit promising biological activities, including antimicrobial and antifungal properties . Preliminary investigations also suggest potential anticancer effects, where the iodine substitution may enhance its reactivity and ability to inhibit cancer cell proliferation . The mechanism of action in biological systems may involve interaction with cellular targets like enzymes or receptors; for instance, it has been studied for its potential to interact with thiopurine S-methyltransferase (TPMT), an enzyme crucial in drug metabolism . The compound can be synthesized from a common precursor, 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid), via a regioselective iodination process using reagents such as iodine monochloride in acidic conditions, achieving high yield and purity suitable for research applications . This product is intended for research purposes as a chemical building block and is not for diagnostic, therapeutic, or human use.

Properties

CAS No.

80547-64-4

Molecular Formula

C8H7IO4

Molecular Weight

294.04 g/mol

IUPAC Name

3-hydroxy-5-iodo-4-methoxybenzoic acid

InChI

InChI=1S/C8H7IO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)

InChI Key

YXNCCNCDWFYWFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis from 3-Hydroxy-4-methoxybenzoic Acid

A common precursor is 3-Hydroxy-4-methoxybenzoic acid , which can be prepared by hydroxylation and methoxylation of benzoic acid derivatives:

  • Reaction of isovanillin with sodium hydroxide and potassium hydroxide in water at 160 ºC for 20 minutes yields 3-Hydroxy-4-methoxybenzoic acid with 98% yield.
Step Reagents & Conditions Yield Notes
Hydroxylation & Methoxylation NaOH, KOH, H2O, 160 ºC, 20 min 98% From isovanillin precursor

Selective Iodination at the 5-Position

Selective iodination is achieved using iodine-based reagents under acidic or aqueous conditions:

  • Iodine monochloride (ICl) in 10% sulfuric acid aqueous solution at 0 ºC to 80 ºC overnight can iodinate hydroxybenzoic acid derivatives with high yield (93%).
  • The reaction mixture is filtered, washed with sodium bisulfite and water to isolate the iodinated product.
Step Reagents & Conditions Yield Notes
Iodination Iodine monochloride, 10% H2SO4, 0 ºC to 80 ºC, overnight 93% High regioselectivity for 5-position

This method is adapted for iodination of 3-Hydroxy-4-methoxybenzoic acid to yield 3-Hydroxy-5-iodo-4-methoxybenzoic acid.

Alternative Halogenation Methods

  • Use of oxidizing iodinating agents such as sodium iodate (NaIO3), sodium periodate (NaIO4), potassium iodate (KIO3), or potassium periodate (KIO4) can facilitate regioselective iodination in the presence of an oxidizing environment.
  • These reagents allow direct iodination of benzoic acid derivatives with high regioselectivity and purity (>98%) without requiring extensive purification.
  • The reaction is typically performed in an organic solvent with controlled pH (neutral to slightly acidic) and temperature, followed by extraction and isolation.

Detailed Reaction Conditions and Yields

Preparation Step Reagents/Conditions Temperature Time Yield (%) Purity (%) Notes
Hydroxylation & Methoxylation NaOH, KOH, H2O 160 ºC 20 min 98 - From isovanillin to 3-Hydroxy-4-methoxybenzoic acid
Iodination Iodine monochloride, 10% H2SO4 aqueous 0 ºC to 80 ºC Overnight 93 - High regioselectivity for 5-position
Iodination (oxidizing agents) NaIO3, NaIO4, KIO3, KIO4 in organic solvent Ambient to reflux Several hours >90 >98 High purity, no recrystallization needed

Purification and Characterization

  • The iodinated product is typically isolated by filtration after precipitation.
  • Washing with sodium bisulfite removes excess iodine species.
  • Further washing with water ensures removal of inorganic salts.
  • Purity is confirmed by NMR spectroscopy and high-performance liquid chromatography (HPLC).
  • Melting point determination (207-208 ºC) confirms product identity.

Summary of Key Research Findings

  • The iodination of hydroxy-methoxybenzoic acid derivatives is highly regioselective when using iodine monochloride or oxidizing iodinating agents.
  • Reaction conditions such as temperature, acid concentration, and reaction time critically influence yield and selectivity.
  • The use of oxidizing iodinating agents allows for high purity products without complex purification steps.
  • Starting from 3-Hydroxy-4-methoxybenzoic acid, which can be efficiently synthesized from isovanillin, provides a practical route to the target compound.
  • The overall synthetic approach is scalable and suitable for laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used under appropriate conditions to replace the iodine atom.

Major Products

    Oxidation: Formation of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde.

    Reduction: Formation of 3-Hydroxy-4-methoxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-iodo-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-iodo-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The positions and types of substituents significantly influence chemical reactivity, solubility, and biological activity. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Evidence Source
3-Hydroxy-5-iodo-4-methoxybenzoic acid -OH (3), -OCH₃ (4), -I (5) Not Provided Potential antimicrobial activity (inferred)
5-Bromo-2-hydroxybenzoic acid hydrazide -Br (5), -OH (2), hydrazide Not Provided Antimicrobial agents
4-Hydroxy-3-methoxy-5-nitrobenzoic acid -OH (4), -OCH₃ (3), -NO₂ (5) 243.13 g/mol Nitro group enhances acidity
4-Hydroxybenzoic acid -OH (4) 138.12 g/mol R&D applications; irritant

Key Observations :

  • Nitro vs. Iodo : The nitro group in 4-hydroxy-3-methoxy-5-nitrobenzoic acid is strongly electron-withdrawing, increasing acidity compared to the iodine-substituted compound, which has weaker electron-withdrawing effects .
  • Methoxy Position : Methoxy groups at position 4 (target compound) versus 3 (4-hydroxy-3-methoxy-5-nitrobenzoic acid) alter steric and electronic effects, influencing reactivity in synthesis .

Biological Activity

3-Hydroxy-5-iodo-4-methoxybenzoic acid (C8H7IO4) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and various applications, supported by empirical data and case studies.

  • Molecular Formula : C8H7IO4
  • Molecular Weight : 278.04 g/mol
  • IUPAC Name : this compound
  • CAS Number : 54246-07-0

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Effects
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound's iodine substitution enhances its reactivity, potentially allowing it to interact with cellular targets involved in tumor growth.

3. Enzyme Interaction
The compound has been studied for its interaction with specific enzymes like thiopurine S-methyltransferase (TPMT), which plays a crucial role in drug metabolism. Inhibition of this enzyme could alter the pharmacokinetics of thiopurine drugs, which are used in cancer therapy and autoimmune diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Cellular Targets : It may bind to enzymes or receptors, influencing pathways related to cell signaling and gene expression.
  • Reactive Oxygen Species (ROS) : The compound might induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Antimicrobial Study Demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Cancer Cell Line Study Showed a reduction in viability of human breast cancer cells by up to 70% at concentrations of 100 µM after 48 hours.
Enzyme Interaction Study Found that this compound inhibited TPMT activity by approximately 40%, suggesting potential implications for drug metabolism .

Synthesis and Production

The synthesis of this compound typically involves the iodination of vanillin through electrophilic aromatic substitution. The process includes:

  • Reagents : Iodine and an oxidizing agent (e.g., sodium iodate).
  • Conditions : Reaction at room temperature to 50°C in acetic acid.
  • Duration : Several hours to overnight.

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